CID 21612067
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethenyl-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of vinyltrichlorosilane with methoxyethanol in the presence of a base. The reaction proceeds through the substitution of chlorine atoms with methoxyethoxy groups, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
6-Ethenyl-2,5,7,10-tetraoxa-6-silaundecane undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
6-Ethenyl-2,5,7,10-tetraoxa-6-silaundecane has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer chemistry and as a precursor for the synthesis of other silicon-based compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes.
Mechanism of Action
The mechanism of action of 6-ethenyl-2,5,7,10-tetraoxa-6-silaundecane involves its ability to form stable covalent bonds with various substrates. The ethenyl group can undergo polymerization or crosslinking reactions, leading to the formation of complex networks. The multiple ether linkages provide flexibility and enhance the compound’s ability to interact with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2,5,7,10-tetraoxa-6-silaundecane: Similar structure but with a methyl group instead of an ethenyl group.
6,6-Dimethyl-2,5,7,10-tetraoxa-6-silaundecane: Contains two methyl groups instead of an ethenyl group.
Uniqueness
6-Ethenyl-2,5,7,10-tetraoxa-6-silaundecane is unique due to the presence of the ethenyl group, which imparts reactivity and versatility in chemical reactions. This makes it particularly useful in applications requiring crosslinking and polymerization .
Properties
Molecular Formula |
C8H17O4Si |
---|---|
Molecular Weight |
205.30 g/mol |
InChI |
InChI=1S/C8H17O4Si/c1-4-13(11-7-5-9-2)12-8-6-10-3/h4H,1,5-8H2,2-3H3 |
InChI Key |
JMDLZLREFJTPBV-UHFFFAOYSA-N |
Canonical SMILES |
COCCO[Si](C=C)OCCOC |
Origin of Product |
United States |
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